molecular formula C11H10N2O3 B13248130 1-Ethyl-7-nitro-1H-indole-3-carbaldehyde

1-Ethyl-7-nitro-1H-indole-3-carbaldehyde

Cat. No.: B13248130
M. Wt: 218.21 g/mol
InChI Key: RXTFGQASCGUSSR-UHFFFAOYSA-N
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Description

1-Ethyl-7-nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, features an ethyl group at the 1-position, a nitro group at the 7-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-7-nitro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the nitration of 1-ethylindole to introduce the nitro group at the 7-position, followed by formylation at the 3-position to introduce the aldehyde group . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-7-nitro-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-7-nitro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-7-nitro-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-5-nitro-1H-indole-3-carbaldehyde: Nitro group at the 5-position instead of the 7-position.

    1-Ethyl-7-amino-1H-indole-3-carbaldehyde: Amino group instead of a nitro group at the 7-position.

Uniqueness

1-Ethyl-7-nitro-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-ethyl-7-nitroindole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)9-4-3-5-10(11(9)12)13(15)16/h3-7H,2H2,1H3

InChI Key

RXTFGQASCGUSSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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